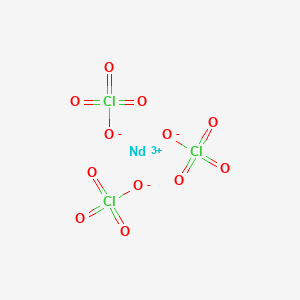

Neodymium(3+) perchlorate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Neodymium(3+) perchlorate is an inorganic compound that is a salt of neodymium and perchloric acid. It has the chemical formula Nd(ClO₄)₃ and is known for forming purple-pink, hydrated crystals. This compound is soluble in water and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Neodymium(3+) perchlorate can be synthesized by reacting neodymium oxide or neodymium hydroxide with perchloric acid. The reaction typically involves dissolving neodymium oxide or hydroxide in an aqueous solution of perchloric acid, followed by crystallization to obtain the desired product. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of pure this compound crystals .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of perchloric acid due to its highly reactive and corrosive nature. The industrial production also emphasizes the purification of the final product to meet the required specifications for various applications .

Análisis De Reacciones Químicas

Coordination Complex Formation

Nd(ClO₄)₃ readily forms coordination complexes with organic and inorganic ligands, driven by the high charge density of the Nd³⁺ ion. These complexes are pivotal in materials science and catalysis.

Key Reactions:

-

With Hydrazine (N₂H₄): Forms Nd(ClO₄)₃·6N₂H₄·4H₂O , a water-soluble complex with applications in precursor synthesis for optical materials .

-

With Phosphine Oxides: Generates stable complexes that enhance understanding of lanthanide-ligand interactions, useful in organic synthesis.

-

With Bidentate Amines: Reacts with ligands like 2,2′-bipyridyl (bpy) to form Nd(bpy)₃₃ , studied for luminescent properties.

Table 1: Representative Coordination Complexes

| Ligand | Complex Formula | Solubility | Application |

|---|---|---|---|

| Hydrazine | Nd(ClO₄)₃·6N₂H₄·4H₂O | H₂O, MeOH, EtOH | Optical material precursor |

| Tributyl Phosphate | Nd(ClO₄)₃·3TBPO | Organic solvents | Solvent extraction |

| 1,10-Phenanthroline | Nd(phen)₃₃ | Acetone, DMF | Luminescence studies |

Redox Reactions

The Nd³⁺/Nd⁴⁺ redox couple enables participation in electron-transfer processes, though Nd³⁺ is relatively stable under standard conditions.

Notable Examples:

-

Reduction by Fe²⁺: In ionic liquid media, Nd(ClO₄)₃ undergoes outer-sphere electron transfer, with second-order kinetics influenced by ligand structure .

-

Oxidation in Acidic Media: Forms transient Nd⁴⁺ species under strong oxidative conditions, though these are rarely isolated.

Kinetic Parameters for Fe²⁺ Reduction (298–323 K):

| Ligand Environment | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| Ethylenediamine | 58.2 | -120 | 1.4 × 10⁻³ |

| 1,10-Phenanthroline | 45.7 | -95 | 3.8 × 10⁻³ |

Substitution Reactions

Perchlorate anions (ClO₄⁻) can be displaced by stronger-field ligands, altering the complex’s physicochemical properties.

Mechanisms:

-

Aquation: In aqueous solution, ClO₄⁻ ligands are replaced by H₂O molecules, forming [Nd(H₂O)₉]³⁺ cations .

-

Anion Exchange: Reacts with nitrate or sulfate salts to precipitate Nd(OH)₃ or form mixed-anion complexes.

Alkaline Salt Formation

Under controlled pH conditions, Nd(ClO₄)₃ forms hydroxide-containing salts:

General Reaction:

Nd ClO +xOH−→Nd OH x(ClO )3−x

Example Product:

-

Nd(OH)₁.₅(ClO₄)₁.₅·5H₂O : Light purple crystals (d = 2.88 g/cm³), structurally characterized by X-ray diffraction .

Thermal Decomposition

Heating Nd(ClO₄)₃ yields neodymium oxides and gaseous byproducts:

Nd ClO ΔNd2O3+3ClO2↑+O2↑

This reaction is exploited in the synthesis of high-purity Nd₂O₃ for ceramics .

Comparative Reactivity with Other Lanthanide Perchlorates

Nd(ClO₄)₃’s reactivity is distinct due to its electronic configuration (4f³ 5d⁰ 6s⁰).

Table 2: Reactivity Comparison

| Compound | Redox Activity | Preferred Ligands | Stability in H₂O |

|---|---|---|---|

| Nd(ClO₄)₃ | Moderate | N-donors, O-donors | High |

| La(ClO₄)₃ | Low | O-donors | Very High |

| Sm(ClO₄)₃ | High | Phosphine oxides | Moderate |

Aplicaciones Científicas De Investigación

Neodymium(3+) perchlorate has a wide range of applications in scientific research, including:

Biology: It is used in various biochemical assays and studies involving rare earth elements.

Medicine: this compound is used in the development of certain medical imaging agents and therapeutic compounds.

Industry: It is used in the production of high-performance magnets, optical materials, and catalysts.

Mecanismo De Acción

The mechanism of action of neodymium(3+) perchlorate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as an oxidizing or reducing agent, facilitating the transfer of electrons. In biological systems, it can interact with proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the context of its use, such as in catalysis or medical applications .

Comparación Con Compuestos Similares

- Praseodymium(3+) perchlorate

- Samarium(3+) perchlorate

- Lanthanum(3+) perchlorate

Comparison: Neodymium(3+) perchlorate is unique due to its specific electronic configuration and the resulting chemical properties. Compared to praseodymium(3+) perchlorate and samarium(3+) perchlorate, this compound has distinct optical and magnetic properties, making it particularly valuable in applications such as high-performance magnets and optical materials .

Propiedades

Número CAS |

13498-06-1 |

|---|---|

Fórmula molecular |

ClHNdO4 |

Peso molecular |

244.70 g/mol |

Nombre IUPAC |

neodymium;perchloric acid |

InChI |

InChI=1S/ClHO4.Nd/c2-1(3,4)5;/h(H,2,3,4,5); |

Clave InChI |

YAVANMAMUGOHNB-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Nd+3] |

SMILES canónico |

OCl(=O)(=O)=O.[Nd] |

Key on ui other cas no. |

13498-06-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.